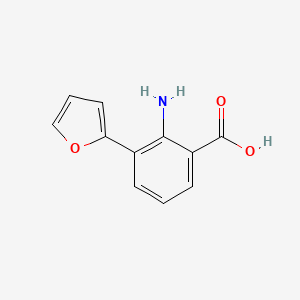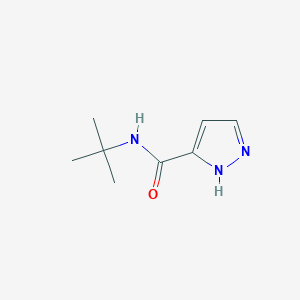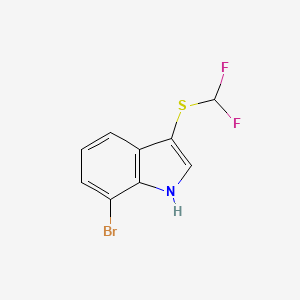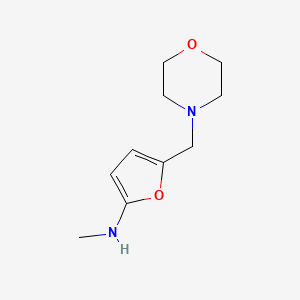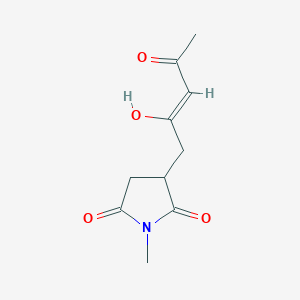
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with a unique structure that includes a methoxymethyl group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-proline.
Methoxymethylation: The precursor undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Cyclization: The intermediate product is then cyclized to form the pyrrolidine ring under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(Hydroxymethyl)-3,4-dihydro-2H-pyrrol-5-amine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(S)-2-(Ethoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine: Similar structure but with an ethoxymethyl group.
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness: (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific functional groups and chiral nature, which confer distinct chemical and biological properties. Its methoxymethyl group provides unique reactivity and stability compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2S)-2-(methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C6H12N2O/c1-9-4-5-2-3-6(7)8-5/h5H,2-4H2,1H3,(H2,7,8)/t5-/m0/s1 |
InChI-Schlüssel |
OEVLUMKEVYQNPP-YFKPBYRVSA-N |
Isomerische SMILES |
COC[C@@H]1CCC(=N1)N |
Kanonische SMILES |
COCC1CCC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
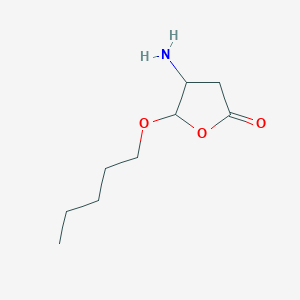

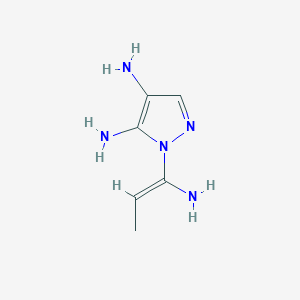
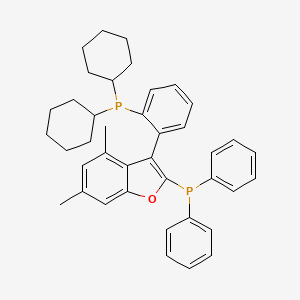
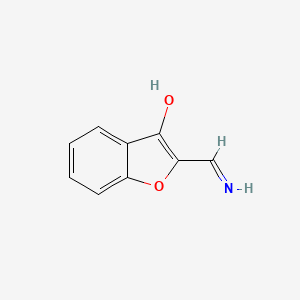

![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
